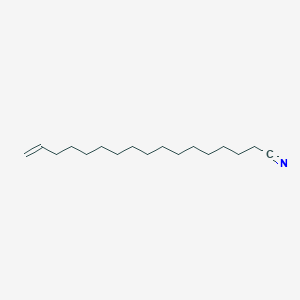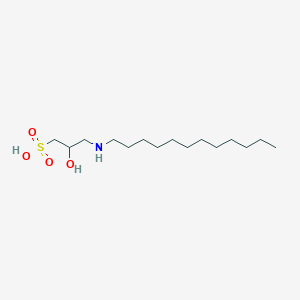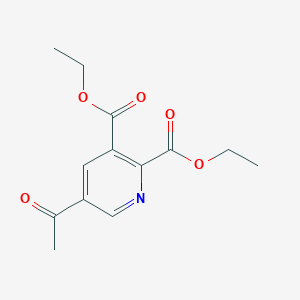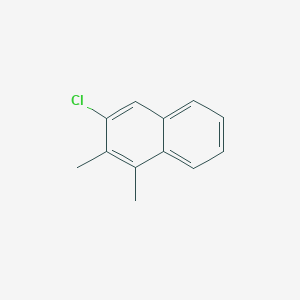
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a unique structure that includes both silicon and oxygen atoms within a cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of diethylsilane with a suitable diol under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and selectivity. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired cyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes or other reduced silicon-containing species.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon species.
Substitution: Various organosilicon derivatives.
Applications De Recherche Scientifique
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The cyclic nature of the compound allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Similar in structure but lacks the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with oxygen atoms but no silicon.
2,2-Dimethyl-1,3-dioxane: Similar cyclic structure but different functional groups.
Uniqueness
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within its cyclic structure. This feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
112382-77-1 |
|---|---|
Formule moléculaire |
C9H20O2Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
2,2-diethyl-4,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O2Si/c1-5-12(6-2)10-8-7-9(3,4)11-12/h5-8H2,1-4H3 |
Clé InChI |
HJSIGDGGHJQLMG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(OCCC(O1)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)




![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)


![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)


![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)

